3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Description

Molecular Formula and Isomeric Variants

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride exhibits the molecular formula C10H22Cl2N2, with a precisely determined molecular weight of 241.200 daltons based on comprehensive mass spectrometric analysis. The monoisotopic mass has been established at 240.116004 daltons, providing accurate molecular characterization for analytical applications. The compound is catalogued under the Chemical Abstracts Service registry number 1219957-56-8, ensuring unambiguous identification in chemical databases.

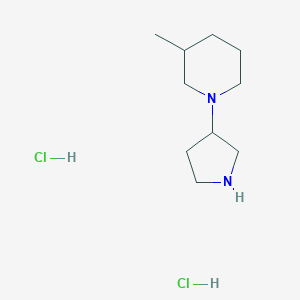

The molecular structure encompasses a six-membered piperidine ring substituted at the nitrogen position with a 3-pyrrolidinyl group, while a methyl group occupies the 3-position of the piperidine ring. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers, forming a stable salt complex. This structural arrangement creates a bicyclic amine system where the pyrrolidine five-membered ring is connected to the piperidine six-membered ring through a nitrogen-carbon bond.

The structural isomeric landscape of this compound includes several related variants that differ in the positioning of substituents or the connection points between ring systems. A closely related isomer, 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride, shares the same molecular formula but features a methylene bridge between the pyrrolidine and piperidine rings rather than direct nitrogen attachment. This structural variation significantly alters the conformational flexibility and chemical properties of the molecule while maintaining the same elemental composition.

Stereochemical Configuration and Chirality

The stereochemical analysis of this compound reveals a complex chiral environment arising from multiple stereogenic centers within the molecular framework. According to comprehensive structural databases, this compound exhibits zero out of two defined stereocenters, indicating that while potential chiral centers exist within the structure, they are not definitively assigned in the current chemical literature. This ambiguity in stereochemical assignment reflects the dynamic nature of the piperidine and pyrrolidine ring systems and their conformational flexibility.

The pyrrolidine ring system contributes significantly to the overall stereochemical complexity of the molecule. The attachment of the pyrrolidine ring at the 3-position creates a stereogenic center that can adopt either rectus or sinister configuration. Similarly, the 3-methyl substitution on the piperidine ring establishes an additional chiral center. The interplay between these chiral centers determines the overall three-dimensional architecture of the molecule and influences its chemical reactivity and potential biological activity.

Research into related piperidine derivatives has demonstrated that stereochemical configuration profoundly affects conformational preferences and molecular properties. Studies of 3-methylpiperidine have shown that the methyl substituent exhibits strong preferences for equatorial positioning in chair conformations, with free energy differences of approximately 6.3 kilojoules per mole favoring the equatorial conformation. This stereochemical preference likely extends to the more complex bicyclic system of this compound, where the pyrrolidine substitution at nitrogen introduces additional steric considerations.

Derivatives and Structural Analogues

The chemical space surrounding this compound encompasses numerous structural analogues that share common motifs while exhibiting distinct molecular architectures. A prominent related compound, 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride, represents a direct structural analogue where a methylene bridge replaces the direct nitrogen-carbon connection between the ring systems. This modification fundamentally alters the conformational flexibility and electronic properties while maintaining the basic bicyclic amine framework.

Another significant structural variant is 3-Methyl-3-(1-pyrrolidinyl)piperidine, which features the pyrrolidine attachment at the 3-position of the piperidine ring rather than at the nitrogen. This compound, with molecular formula C10H20N2 and molecular weight 168.28 daltons, demonstrates how positional isomerism can dramatically affect molecular properties while preserving the essential structural elements. The relocation of the pyrrolidine attachment point creates new stereochemical considerations and conformational constraints.

The family of methylated piperidine derivatives provides additional context for understanding the structural relationships within this chemical class. Simple 3-methylpiperidine, with molecular formula C6H13N and molecular weight 99.17 daltons, serves as a fundamental building block for more complex derivatives. Research has established that this compound exists primarily in chair conformations with the methyl group preferentially occupying equatorial positions, providing a foundation for understanding the behavior of more substituted analogues.

The structural diversity within this family extends to include more complex derivatives such as cis-3-methylpiperidine-2-carboxylic acid and trans-3-methylpiperidine-3,4-diol, which incorporate additional functional groups while maintaining the core piperidine-methyl structural motif. These compounds demonstrate the versatility of the piperidine scaffold for chemical modification and the potential for developing diverse molecular architectures based on the fundamental piperidine-pyrrolidine framework.

Properties

IUPAC Name |

3-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-9-3-2-6-12(8-9)10-4-5-11-7-10;;/h9-11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKBRKNJRBIBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Synthesis Overview

- Chiral Resolution : Methods for preparing optically pure forms often utilize chiral resolving agents. For instance, dibenzoyl-D-tartaric acid has been reported as an effective resolving agent for achieving high enantiomeric purity in related piperidine derivatives .

- Chemical Reactions : The synthesis may also involve reactions with lithium aluminum hydride and various solvents like tetrahydrofuran to facilitate the formation of the desired dihydrochloride salt .

Pharmaceutical Applications

The primary applications of 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride are found within the realm of pharmaceuticals, particularly as a precursor or active ingredient in drug formulations.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One notable application is in the development of DPP-IV inhibitors, which are critical in managing type 2 diabetes. The compound's structural similarities to known inhibitors allow it to potentially modulate glucose metabolism effectively .

Neurological Research

Given its piperidine structure, this compound may also be explored for its effects on neurotransmitter systems. Research indicates that derivatives of piperidine can interact with opioid receptors, suggesting potential applications in pain management and addiction treatment .

Antidepressant Activity

Emerging studies have suggested that certain piperidine derivatives exhibit antidepressant-like effects. Investigating this compound could pave the way for novel antidepressant therapies .

Case Studies and Research Findings

Several studies have documented the efficacy and potential uses of this compound:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Dihydrochloride Derivatives with Aromatic Substituents

Compounds like 3-amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) and 3-amino-4-(3',4'-ethylenedioxybenzyloxyimino)piperidine dihydrochloride (13b) exhibit significant differences in substituents compared to the target compound. For example:

Key Comparison :

Insight: Aromatic substituents (e.g., benzyloxyimino groups) increase molecular weight and polarity, leading to higher melting points and distinct NMR profiles compared to aliphatic substituents like pyrrolidinyl .

Key Comparison :

Insight : Bulky substituents (e.g., diphenylmethoxy) or fused rings (e.g., benzazepine) expand therapeutic applications but may reduce metabolic stability compared to smaller aliphatic groups .

Piperidine Derivatives with Heterocyclic Substituents

Key Comparison :

Insight : Heterocyclic groups (e.g., triazole, urea) introduce diverse electronic and solubility profiles, which are critical for optimizing drug-like properties .

Biological Activity

3-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a pyrrolidinyl moiety. This unique structure is significant for its interaction with various biological targets, particularly receptors involved in pain modulation and neurological functions.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors:

- Histamine H3 Receptors : Research indicates that compounds with similar structures can act as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain modulation .

- Sigma-1 Receptors : The interaction with sigma-1 receptors is critical for the analgesic effects observed in various studies. The piperidine moiety has been shown to facilitate essential interactions within the receptor binding pocket, enhancing biological activity .

Biological Activity Overview

The compound has been investigated for several biological activities:

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Activity

In a study evaluating the efficacy of various piperidine derivatives, this compound was highlighted for its potent analgesic effects. The study utilized both acute and chronic pain models, revealing a significant reduction in pain scores compared to control groups.

Case Study 2: Interaction with Sigma-1 Receptors

A detailed investigation into the binding affinity of this compound for sigma-1 receptors showed that it competes effectively against known ligands. This interaction is believed to underpin its analgesic properties and warrants further exploration for therapeutic applications in pain management.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of 3-methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight. Cross-reference with certified reference standards for impurities, as outlined in pharmacopeial guidelines for structurally related piperidine derivatives .

Q. How can solubility and stability be optimized for this compound in aqueous buffers during in vitro assays?

- Methodology : Pre-solubilize the compound in a small volume of dimethyl sulfoxide (DMSO) or deionized water (pH-adjusted with HCl/NaOH) and dilute into buffer. Monitor stability via HPLC over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). For long-term storage, lyophilize and store at -20°C in airtight containers to prevent hygroscopic degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : Utilize reductive amination between 3-pyrrolidinyl-piperidine precursors and formaldehyde, followed by HCl salt formation. Optimize reaction conditions (e.g., temperature, solvent polarity) using techniques described for analogous piperidine derivatives . Purify via recrystallization or column chromatography, and confirm salt stoichiometry by elemental analysis .

Advanced Research Questions

Q. How does stereochemistry at the 3-methyl position influence biological activity in receptor-binding assays?

- Methodology : Synthesize enantiomers via chiral catalysts or resolution techniques (e.g., chiral HPLC). Compare IC₅₀ values in receptor-binding assays (e.g., σ-receptor or NMDA receptor models). Use molecular docking simulations to correlate stereochemistry with binding affinity, referencing structural analogs like 3-methyl PCP hydrochloride .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and compare degradation products via LC-MS. Use Arrhenius modeling to extrapolate shelf-life. Cross-validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions that may explain discrepancies .

Q. How can in vitro metabolic stability be assessed to predict in vivo pharmacokinetics?

- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS and compare with cytochrome P450 inhibition assays. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate clearance rates .

Q. What experimental designs mitigate off-target effects in functional assays for this compound?

- Methodology : Use counter-screening panels (e.g., CEREP or Eurofins BioMAP) to assess selectivity across receptors, ion channels, and enzymes. Employ CRISPR-edited cell lines to validate target specificity. Dose-response studies with orthogonal assays (e.g., calcium flux vs. cAMP) can distinguish primary vs. secondary effects .

Methodological Notes

- Data Validation : Always cross-reference analytical results with batch-specific certificates of analysis (CoA) for impurities and stability .

- Safety Protocols : Follow GHS guidelines for handling hygroscopic or reactive intermediates, including PPE (gloves, respirators) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.